molecular formula C17H33N3O3 B7928538 [2-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928538
M. Wt: 327.5 g/mol
InChI Key: SQQMVVUDDZYMOM-HSBZDZAISA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a cyclohexyl backbone modified with an (S)-2-aminopropionylamino group and an isopropyl substituent. Its molecular structure integrates a chiral center at the propionylamino moiety, which may influence its stereoselective interactions in biological systems. The tert-butyl ester group enhances stability and modulates lipophilicity, a critical factor in pharmacokinetics.

Properties

IUPAC Name

tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-11(2)20(16(22)23-17(4,5)6)14-10-8-7-9-13(14)19-15(21)12(3)18/h11-14H,7-10,18H2,1-6H3,(H,19,21)/t12-,13?,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQMVVUDDZYMOM-HSBZDZAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring, an amino acid derivative, and a tert-butyl carbamate group. Its molecular formula is C16H31N3O3C_{16}H_{31}N_3O_3 with a molecular weight of approximately 303.45 g/mol.

Structural Features

FeatureDescription
Cyclohexyl GroupProvides hydrophobic interactions
Amino GroupPotential for hydrogen bonding
Carbamic Acid MoietyInvolved in enzyme interactions
Tert-butyl EsterEnhances lipophilicity and stability

Biological Activity

Research indicates that this compound may exhibit several biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects. The following sections detail these activities.

Anti-inflammatory Activity

Studies suggest that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism involves the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in the inflammatory response.

Analgesic Effects

The analgesic properties of the compound have been evaluated in pain models. It appears to act on the central nervous system (CNS) by modulating neurotransmitter release and altering pain perception pathways.

The biological effects of the compound are believed to be mediated through interactions with specific receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs involved in pain and inflammation signaling.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes related to inflammatory processes, which contributes to its therapeutic potential.

Case Studies

  • Study on Inflammatory Response : A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and pro-inflammatory markers compared to control groups.
  • Pain Management Trials : Clinical trials assessing the efficacy of this compound in chronic pain management reported improved outcomes in pain reduction scores among participants.

Computational Studies

Molecular docking studies have been employed to predict the binding affinities of the compound to various biological targets. These studies indicate strong interactions with:

  • Cyclooxygenase (COX) enzymes,
  • Various GPCRs associated with pain pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Potential Implications
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester Cyclohexyl core; isopropyl carbamate; (S)-2-aminopropionylamino ~313 (estimated) Reference compound N/A
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester Methyl carbamate instead of isopropyl 299.42 Smaller substituent reduces steric hindrance Increased solubility but potentially lower membrane permeability [4]
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Piperidin-3-yl core instead of cyclohexyl 329 Nitrogen-containing heterocycle alters conformation Enhanced hydrogen bonding; possible differences in target binding [2]
TERT-BUTYL (2-(2-AMINOACETAMIDO)CYCLOHEXYL)(CYCLOPROPYL)CARBAMATE Cyclopropyl carbamate instead of isopropyl; aminoacetamido group 311.42 Cyclopropyl introduces rigidity; shorter amino side chain Altered steric and electronic properties; potential metabolic stability [6]
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester Hydroxyethylamino group replaces aminopropionylamino ~330 (estimated) Hydroxyl group increases hydrophilicity Improved aqueous solubility but reduced blood-brain barrier penetration [7]
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester Benzyl ester instead of tert-butyl; branched amino-butyryl group ~350 (estimated) Benzyl ester increases lipophilicity; branched chain enhances steric bulk Faster enzymatic cleavage of benzyl ester; altered substrate specificity [8]

Key Findings from Structural Comparisons

Substituent Effects: Carbamate Groups: Isopropyl (target) vs. methyl [4] or cyclopropyl [6] substituents significantly alter steric bulk and lipophilicity. Ester Stability: Benzyl esters (e.g., CAS 1354024-68-2) are more labile to enzymatic hydrolysis compared to tert-butyl esters, impacting metabolic stability [8].

Core Modifications: Replacing the cyclohexyl core with piperidin-3-yl (e.g., C16H31N3O3) introduces a basic nitrogen, enabling hydrogen bonding and altering target affinity [2]. Thioether-containing analogs (e.g., compound 14 in ) exhibit sulfur substitution in the propionylamino group, which may enhance oxidative stability but reduce bioavailability [1].

Chirality and Stereochemistry: The (S)-configuration in the aminopropionylamino group (common across analogs) is critical for stereoselective interactions, such as binding to peptide transporters or enzymes [1][2].

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